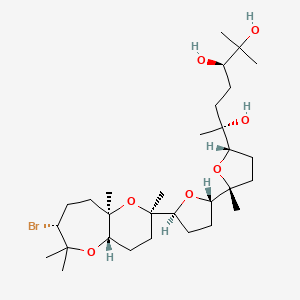

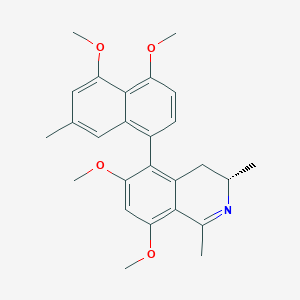

cassiaside C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

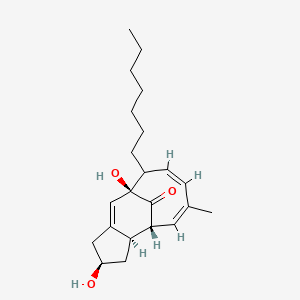

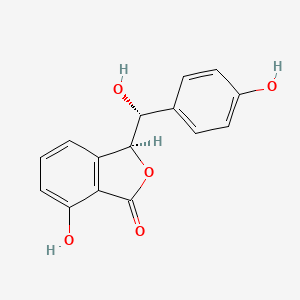

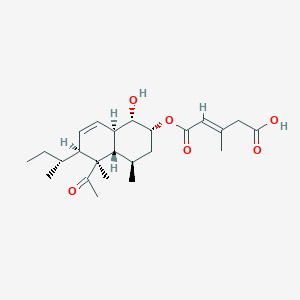

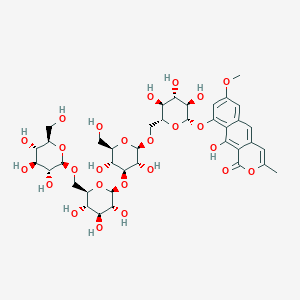

Cassiaside C2 is an organic heterotricyclic compound that is 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one attached to a tetrasaccharide residue at position 9 via a glycosidic linkage. Isolated from Cassia obtusifolia, it exhibits anti-allergic activity. It has a role as a metabolite and a histamine antagonist. It is a member of isochromenes, a member of phenols, an aromatic ether, an organic heterotricyclic compound, a delta-lactone and a tetrasaccharide derivative.

科学的研究の応用

Cholesterol Synthesis Inhibition and Blood Lipid Reduction

- A study demonstrated that extracts from Cassia obtusifolia L., which contains compounds like cassiaside C2, inhibited cholesterol synthesis, suggesting a mechanism for decreasing blood lipids (Peng Yongfu & Chen Zelian, 2003).

Regulation of MUC5AC Mucin in Airway Epithelial Cells

- Research on Cassia obtusifolia seeds, including cassiaside, found inhibitory effects on the gene expression and production of MUC5AC mucin in airway epithelial cells, potentially through the NF‐κB signaling pathway (Byung-Soo Choi et al., 2019).

Inhibition of M1 Macrophage Polarization

- Cassiaside C, derived from Cassiae semen, has been shown to inhibit M1 polarization of macrophages by downregulating glycolysis, suggesting a potential therapeutic approach for chronic inflammatory conditions (Ye Jin Kim et al., 2022).

Pharmacological Activities of Cassia obtusifolia

- A comprehensive review of Cassia obtusifolia L. highlighted its various pharmacological properties, including anti-inflammatory, hepatoprotective, and neuroprotective effects, with cassiaside being one of its main constituents (Md Yousof Ali et al., 2021).

Quality Control of Traditional Chinese Medicine

- Research on naphthopyrone reference extract from Semen Cassiae, which includes cassiaside C, provided a scientific basis for its application in quality control of traditional Chinese medicine (De-Yong Zhou et al., 2017).

Hepatoprotective Effects

- Cassiaside C from Cassia obtusifolia seeds exhibited hepatoprotective effects against oxidative damage in human hepatic HepG2 cells, suggesting its potential in preventing hepatic diseases (Yousof Ali et al., 2018).

Inhibition of Advanced Glycation End Products (AGEs) Formation

- Cassiaside from Cassia tora seeds was identified as an active constituent inhibiting AGEs formation, which could have implications for managing conditions like diabetes (Ga Young Lee et al., 2006).

Neuroprotective Effect

- A study highlighted the neuroprotective potential of aurantio-obtusin, a compound related to cassiaside C2, in a transient forebrain ischemia mouse model, suggesting Cassia seeds' constituents may offer neuroprotection (P. Paudel et al., 2021).

Inhibitory Effects on Angiotensin-Converting Enzyme

- Cassiaside and other constituents from Cassia tora exhibited inhibitory activities against angiotensin-converting enzyme, suggesting their potential use in hypertension management (S. Hyun et al., 2009).

Antioxidant and Anti-inflammatory Activities

- Cassia species, including those containing cassiaside, demonstrated significant antioxidant and anti-inflammatory activities in various studies, underlining their therapeutic potential in conditions associated with oxidative stress and inflammation (Jignasu P. Mehta et al., 2017).

Inhibition of Cholinesterases and β-Secretase

- Major anthraquinones and other constituents from Cassia obtusifolia, including cassiaside, showed inhibitory activities against enzymes relevant in Alzheimer's disease, presenting potential therapeutic benefits (H. Jung et al., 2016).

Synthesis for Antiallergic Application

- A synthetic approach to cassiaside C2, which has shown strong antiallergic activity, was developed to facilitate further pharmacological studies and potential clinical applications (Zhao-Lan Zhang & Biao Yu, 2003).

特性

製品名 |

cassiaside C2 |

|---|---|

分子式 |

C39H52O25 |

分子量 |

920.8 g/mol |

IUPAC名 |

9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |

InChI |

InChI=1S/C39H52O25/c1-11-3-12-4-13-5-14(55-2)6-15(20(13)26(46)21(12)35(54)58-11)59-38-31(51)28(48)23(43)18(62-38)10-57-37-33(53)34(25(45)17(8-41)61-37)64-39-32(52)29(49)24(44)19(63-39)9-56-36-30(50)27(47)22(42)16(7-40)60-36/h3-6,16-19,22-25,27-34,36-53H,7-10H2,1-2H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,36-,37-,38-,39+/m1/s1 |

InChIキー |

VHWFKCUSOFJPLV-XVRRVUIKSA-N |

異性体SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

正規SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC |

同義語 |

cassiaside C2 naphthopyrone, cassiaside C2 toralactone 9-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyran osyl-(1-3)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranoside toralactone 9-O-glucopyranosyl-(1-6)-O-glucopyran osyl-(1-3)-O-glucopyranosyl-(1-6)-O-glucopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。